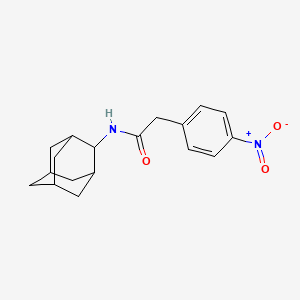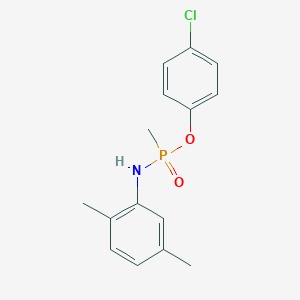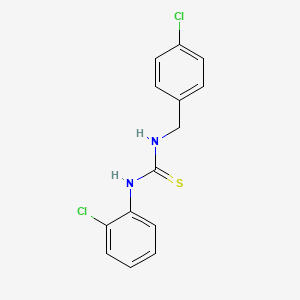
N-2-adamantyl-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-2-(4-nitrophenyl)acetamide, also known as ADAMANT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADAMANT is a member of the adamantane family, which is a class of compounds that possess a unique cage-like structure.
Mécanisme D'action
The mechanism of action of N-2-adamantyl-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. Studies have shown that this compound inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. In addition, this compound has been shown to have a protective effect on the nervous system by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-2-(4-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-2-adamantyl-2-(4-nitrophenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. In addition, future research could focus on the development of this compound derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-2-(4-nitrophenyl)acetamide involves the reaction of 2-(4-nitrophenyl)acetic acid with 2-adamantanamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction produces this compound as a white crystalline powder with a melting point of 233-235°C.
Applications De Recherche Scientifique
N-2-adamantyl-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(10-11-1-3-16(4-2-11)20(22)23)19-18-14-6-12-5-13(8-14)9-15(18)7-12/h1-4,12-15,18H,5-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXCYPRIWDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)